Pseudohydromorphone is classified as a semi-synthetic opioid. It is derived from morphine and structurally related to hydromorphone, which is itself a potent analgesic. The compound can be found in various pharmaceutical formulations, often combined with other agents to improve efficacy and reduce the risk of abuse. Its classification as an opioid places it within a group of substances that act on the opioid receptors in the central nervous system.
The synthesis of pseudohydromorphone involves several chemical reactions that modify the hydromorphone structure. Common methods include:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized pseudohydromorphone.
Pseudohydromorphone possesses a complex molecular structure that can be represented as follows:
The structural formula features multiple rings and functional groups characteristic of opioid compounds, contributing to its binding affinity at opioid receptors.
Pseudohydromorphone can participate in various chemical reactions typical for opioids, including:
These reactions are crucial for understanding the metabolic pathways of pseudohydromorphone in biological systems, influencing its therapeutic efficacy and safety profile.
Pseudohydromorphone exerts its analgesic effects primarily through agonistic activity at the mu-opioid receptor (MOR). The mechanism involves:
Studies indicate that pseudohydromorphone has a higher binding affinity for mu-opioid receptors compared to hydromorphone, suggesting improved potency in pain relief.
Relevant analyses include stability studies under various environmental conditions to determine shelf life and optimal storage requirements.
Pseudohydromorphone is primarily utilized in clinical settings for:
The foundation of pseudohydromorphone's discovery lies in 19th-century alkaloid chemistry, beginning with Friedrich Wilhelm Adam Sertürner's isolation of morphine from crude opium in 1804 – the first isolation of any alkaloid [1]. This pioneering work established the structural basis for morphine derivatives. Hungarian pharmacist János Kabay revolutionized opium alkaloid production in the 1920s-1930s with his patented "green method," enabling direct extraction of morphine from poppy straw rather than labor-intensive opium harvesting [1]. This industrial advancement facilitated large-scale production of morphine derivatives, creating the laboratory environments where derivatives and byproducts like pseudohydromorphone would eventually be observed. Early research into morphine electrolytic reduction by the 1940s noted complex reaction mixtures containing multiple products when morphine underwent chemical transformations, though pseudohydromorphone itself remained unidentified at this stage [2] [5].
Pseudohydromorphone emerged as a chemically significant entity through detailed analyses of hydromorphone synthesis byproducts. Research into the electrolytic reduction of morphine revealed that under specific reaction conditions, morphine derivatives could undergo dimerization reactions, leading to the formation of complex bimolecular structures [2] [5]. Pseudohydromorphone was specifically characterized as a dimeric impurity formed during the synthesis of hydromorphone (dihydromorphinone), with its structure identified as 4,5α:4',5'α-diepoxy-3,3'-dihydroxy-17,17'-dimethyl-2,2'-bimorphinanyl-6,6'-dione according to European Pharmacopoeia nomenclature [5]. This identification positioned pseudohydromorphone within the broader context of opioid transformation chemistry, where the reactive nature of morphinan alkaloids facilitates unusual coupling reactions. Modern analytical studies have confirmed its presence in wastewater analyses as a glucuronide conjugate, demonstrating its formation in biological systems as well as synthetic environments [8].
Table 1: Core Chemical Properties of Pseudohydromorphone
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 2139240-60-9 | [2] [3] [5] |
Molecular Formula | C₃₄H₃₆N₂O₆ | [2] [3] [5] |
Molecular Weight | 568.66 g/mol | [2] [3] |
Systematic IUPAC Name | (4R,4aR,7aR,12bS)-10-[(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-10-yl]-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one | [3] |
Synonyms | 2,2'-Bishydromorphone; Hydromorphone EP Impurity A | [2] [5] |
Chemical Purity | >95% (HPLC) | [3] |
Within 19th-century alkaloid research, dimeric compounds like pseudohydromorphone represented chemical curiosities that provided insight into the reactivity of complex alkaloids. The structural complexity of pseudohydromorphone, with its coupled morphinan systems and multiple stereocenters, exemplified the challenges faced by early chemists working without modern analytical instrumentation [1] [9]. The collaborative work between the Alkaloida Chemical Company (founded by Kabay) and the University of Debrecen from the 1950s onward created methodologies for investigating such complex alkaloid derivatives, though pseudohydromorphone specifically was not their focus [1]. Contemporary reassessment positions pseudohydromorphone as a critical marker compound in pharmaceutical quality control and wastewater epidemiology. Its detection now serves as an indicator of hydromorphone synthesis efficiency and presence in environmental samples [5] [8]. Modern research has revealed that similar dimerization pathways occur biologically through microbial transformations, as evidenced by Pseudomonas putida M10's ability to catalyze complex opiate transformations [9].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6